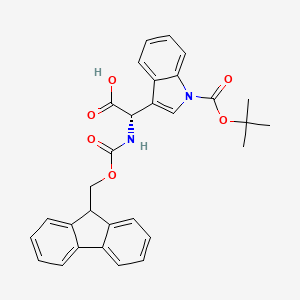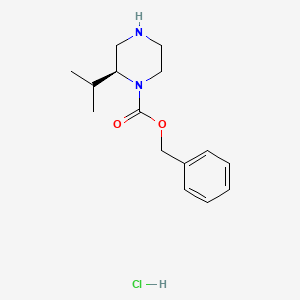
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a chiral compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the isopropyl and benzyl groups. One common method involves the use of tert-butyl carbamate (Boc) as a protecting group. The synthetic route can be summarized as follows:
- Protection of the piperazine nitrogen atoms with Boc.
- Introduction of the isopropyl group via alkylation.
- Removal of the Boc protecting group.
- Introduction of the benzyl group.
- Formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-2-isopropylpiperazine: A similar compound with a Boc protecting group.
tert-Butyl 2-isopropylpiperazine-1-carboxylate: Another related compound with a tert-butyl group.
Uniqueness
(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and chiral nature. This uniqueness can lead to distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H23ClN2O2 |
|---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
benzyl (2S)-2-propan-2-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H/t14-;/m1./s1 |
InChI Key |
VWOPFCXOCLWCGD-PFEQFJNWSA-N |
Isomeric SMILES |
CC(C)[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


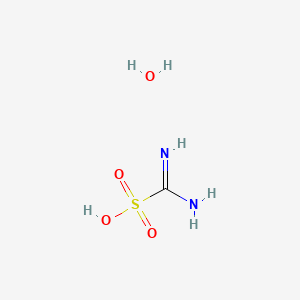
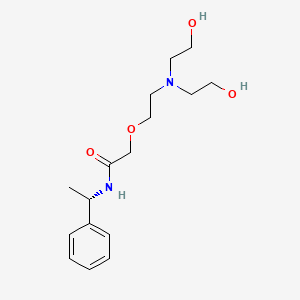
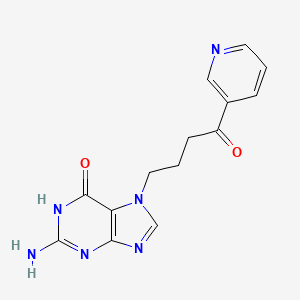
![Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-](/img/structure/B11832379.png)


![Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11832392.png)
![Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-](/img/structure/B11832398.png)
![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)
